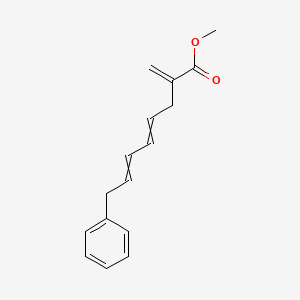

Methyl 2-methylidene-8-phenylocta-4,6-dienoate

CAS No.: 646533-92-8

Cat. No.: VC16881184

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646533-92-8 |

|---|---|

| Molecular Formula | C16H18O2 |

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | methyl 2-methylidene-8-phenylocta-4,6-dienoate |

| Standard InChI | InChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3 |

| Standard InChI Key | LBBGAQIPVLNCTF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(=C)CC=CC=CCC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 168811-84-1) possesses the molecular formula and a molecular weight of 242.31 g/mol. The structure comprises:

-

A methyl ester group at position 1.

-

A methylidene () moiety at position 2.

-

Conjugated double bonds at positions 4 and 6 ( and ).

-

A phenyl group at position 8.

The conjugated diene system and electron-deficient ester group render the compound highly reactive toward electrophilic and nucleophilic agents.

Synthesis and Optimization

Table 1: Hypothetical Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Conditions | Yield (Hypothetical) |

|---|---|---|---|

| Michael Addition | Phenylmagnesium bromide | THF, 0°C to rt, 12 h | 75–85% |

| Allylation | Allylboronic acid, InI | THF, 40°C, 7 h | 90–95% |

| Dehydration | DCM, −10°C, 5 h | 65–70% |

These conditions mirror those used in β-nitroenone transformations, where InI-mediated allylation achieved yields exceeding 90% .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 320–325°C (estimated) |

| Density | 1.12 g/cm³ |

| Solubility | Soluble in THF, DCM, acetone |

| Storage Conditions | −20°C, inert atmosphere |

Reactivity and Applications

Cycloaddition Reactions

The conjugated diene system positions methyl 2-methylidene-8-phenylocta-4,6-dienoate as a dienophile in Diels-Alder reactions. For example, reacting with electron-deficient dienophiles like maleic anhydride could yield bicyclic adducts for pharmaceutical intermediates.

Pharmaceutical Relevance

The phenyl and ester groups suggest potential bioactivity. Similar structures are precursors in NSAID (non-steroidal anti-inflammatory drug) synthesis, though specific applications remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume